m-Xylene-alpha,alpha'-diamine, 2,4,5,6-tetrachloro-

Catalog No.
S704502
CAS No.
16969-06-5
M.F
C8H8Cl4N2
M. Wt
274 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
m-Xylene-alpha,alpha'-diamine, 2,4,5,6-tetrachloro...

CAS Number

16969-06-5

Product Name

m-Xylene-alpha,alpha'-diamine, 2,4,5,6-tetrachloro-

IUPAC Name

[3-(aminomethyl)-2,4,5,6-tetrachlorophenyl]methanamine

Molecular Formula

C8H8Cl4N2

Molecular Weight

274 g/mol

InChI

InChI=1S/C8H8Cl4N2/c9-5-3(1-13)6(10)8(12)7(11)4(5)2-14/h1-2,13-14H2

InChI Key

DVUBTXDOKVCRID-UHFFFAOYSA-N

SMILES

C(C1=C(C(=C(C(=C1Cl)Cl)Cl)CN)Cl)N

Canonical SMILES

C(C1=C(C(=C(C(=C1Cl)Cl)Cl)CN)Cl)N

Photo-responsive Metal–Organic Gels

Field: Material Science

Summary: This compound can be used in the creation of photo-responsive metal–organic gels (MOGs). These MOGs show an exceptional ability to undergo [2 + 2] polymerisation upon UV irradiation .

Methods: The process involves the use of rigid dienes and metal halides to create MOGs that can undergo [2 + 2] polymerisation upon UV irradiation .

Results: The result is a gel-to-gel transformation, which is very rare as the post-modification of gelators usually weakens the gel and transforms it to a sol .

Dye Precursor

Field: Cosmetics Industry

Summary: Compounds like 4-Chloro-1,3-diaminobenzene, which is structurally similar to the compound , have been used as dye precursors in the manufacture of hair dyes .

Methods: These compounds are used in the formulation of hair dyes, although the specific methods of application or experimental procedures are proprietary to each manufacturer .

Results:

m-Xylene-alpha,alpha'-diamine, 2,4,5,6-tetrachloro- is an organic compound characterized by its molecular formula C₈H₈Cl₄N₂ and a molecular weight of approximately 273.97 g/mol. This compound is a derivative of m-xylene, where four hydrogen atoms on the aromatic ring are substituted with chlorine atoms at the 2, 4, 5, and 6 positions. The presence of the amino groups (-NH₂) at the alpha positions enhances its reactivity and potential applications in various chemical processes .

The chemical behavior of m-Xylene-alpha,alpha'-diamine, 2,4,5,6-tetrachloro- is influenced by the presence of both chlorinated and amino functional groups. Key reactions include:

  • Nucleophilic Substitution: The amino groups can participate in nucleophilic substitution reactions with electrophiles.
  • Reduction Reactions: The chlorinated positions can undergo reduction to yield less chlorinated derivatives.
  • Condensation Reactions: The amino groups can react with aldehydes or ketones to form imines or amines.

These reactions make the compound versatile for further chemical modifications and syntheses .

The synthesis of m-Xylene-alpha,alpha'-diamine, 2,4,5,6-tetrachloro- typically involves:

  • Chlorination of m-Xylene: This is achieved using chlorine gas in the presence of a catalyst such as ferric chloride. The reaction selectively introduces chlorine atoms at the desired positions on the aromatic ring.
  • Amine Formation: Following chlorination, the compound can be treated with ammonia or amine derivatives to introduce the amino groups at the alpha positions.

This method ensures a high yield of the desired product while maintaining structural integrity .

m-Xylene-alpha,alpha'-diamine, 2,4,5,6-tetrachloro- finds applications in various fields:

  • Chemical Intermediates: It serves as an intermediate in the synthesis of dyes and pigments due to its reactive functional groups.
  • Pharmaceuticals: Potential use in drug formulations owing to its biological activity.
  • Agricultural Chemicals: Possible applications in agrochemicals for pest control.

These applications highlight its importance in both industrial and research settings .

Interaction studies involving m-Xylene-alpha,alpha'-diamine focus on its reactivity with other chemical species. Notably:

  • Reactivity with Electrophiles: The amino groups can interact with various electrophiles leading to new compounds.
  • Complex Formation: It may form complexes with metal ions which could enhance its properties for specific applications.

Further studies are needed to explore these interactions comprehensively .

Several related compounds share structural similarities with m-Xylene-alpha,alpha'-diamine, 2,4,5,6-tetrachloro-. Below is a comparison highlighting their unique features:

Compound NameMolecular FormulaKey Features
2,3,5,6-Tetrachloro-p-xylene-alpha,alpha'-diamineC₈H₈Cl₄N₂Different chlorination pattern; similar reactivity
2-Chloro-m-xylene-alpha,alpha'-diamineC₈H₈Cl₂N₂Fewer chlorine substitutions; different properties
m-Xylene-diamineC₈H₈N₂No chlorine substitutions; basic amine properties

m-Xylene-alpha,alpha'-diamine's unique chlorination pattern distinguishes it from these similar compounds. Its specific functional groups contribute to its unique reactivity and potential applications .

Traditional Chlorination Strategies

Ferric Chloride-Catalyzed Electrophilic Aromatic Substitution

The chlorination of m-xylene (1,3-dimethylbenzene) typically employs FeCl₃ to generate chloronium ions (Cl⁺) from Cl₂, enabling electrophilic attack on the aromatic ring. The methyl groups act as meta-directors, favoring chlorination at the 2,4,5,6 positions. Key conditions include:

ParameterValue/RangeRole
Temperature40–80°CBalances reaction rate/selectivity
CatalystFeCl₃ (1–5 mol%)Activates Cl₂ via Lewis acid
Chlorine stoichiometry4 equivalentsMinimizes over-chlorination

Challenges arise from competing ortho chlorination and polychlorination byproducts, necessitating precise control of Cl₂ flow and reaction time.

Selectivity Challenges and Over-Chlorination Control

Over-chlorination is mitigated by:

  • Stepwise addition: Incremental Cl₂ introduction to favor mono- over di-chlorination intermediates.
  • Catalyst modulation: Substituting FeCl₃ with Sb₂S₃ enhances 4-chloro selectivity (88–90% yield).
  • Temperature gradients: Lower temperatures (40–60°C) reduce radical side reactions.

Alternative Synthetic Approaches

Protective Group Strategies (Boc Protection/Deprotection)

To prevent amine oxidation during chlorination, Boc (tert-butoxycarbonyl) protection is employed:

  • Protection: m-Xylylenediamine reacts with Boc₂O in THF/TEA, forming Boc-protected intermediates.
  • Chlorination: Electrophilic substitution proceeds on the protected ring.
  • Deprotection: TFA or HCl in dioxane removes Boc groups, yielding the target diamine.
StepReagents/ConditionsYield
ProtectionBoc₂O, TEA, THF, 25°C, 12h85–90%
Deprotection4M HCl/dioxane, 50°C, 2h95%

This method avoids competing reactions at amine sites, improving regioselectivity.

Catalytic Hydrogenation of Nitrile Precursors

An alternative route involves converting methyl groups to nitriles, followed by hydrogenation:

  • Ammoxidation: m-Xylene reacts with NH₃/O₂ at 300–400°C over V₂O₅, yielding dinitriles.
  • Hydrogenation: Co/Al₂O₃ catalysts reduce nitriles to amines under H₂ (2–15 MPa, 70°C).

Critical factors:

  • Catalyst phase: Hexagonal close-packed (hcp) Co NPs favor primary amine formation (97% selectivity).
  • NH₃ addition: Suppresses secondary imine formation via Schiff base intermediates.

Mechanistic Insights

Role of Lewis Acids in Directing Substitution

FeCl₃ polarizes Cl₂, generating Cl⁺ electrophiles. The methyl groups’ meta-directing effect ensures chlorination at positions 2,4,5,6, while FeCl₃ stabilizes transition states via π-complexation. Competing pathways (e.g., radical chlorination) are suppressed by avoiding UV light and radical initiators.

Kinetic vs. Thermodynamic Control in Chlorination

  • Kinetic control: Low temperatures (40°C) favor faster-forming 2-chloro intermediates.
  • Thermodynamic control: Higher temperatures (80°C) shift equilibrium toward 4-chloro products (ΔG ≈ -8 kJ/mol).
ConditionProduct Ratio (2-Cl : 4-Cl)Control Type
40°C, 6h12 : 88Kinetic
80°C, 24h10 : 90Thermodynamic

Sb₂S₃ catalysts enhance thermodynamic selectivity by stabilizing carbocation intermediates.

Ecotoxicology Assessments

Chronic toxicity thresholds for aquatic organisms

Organism groupEndpointValueData source / derivationProposed chronic threshold
Fresh-water fish (modelled Pimephales promelas)NOEC (28 d growth)50 µg L⁻¹ (ECOSAR aromatic diamine model)Threshold conservatively set two-fold lower at 25 µg L⁻¹
Aquatic invertebrates (Daphnia magna)NOEC (21 d reproduction)20 µg L⁻¹ (ECOSAR)Threshold proposed 10 µg L⁻¹
Green algae (Pseudokirchneriella subcapitata)NOEC (72 h growth)90 µg L⁻¹ (QSAR–hydrophobic neutral)Threshold proposed 45 µg L⁻¹

Findings: QSAR outputs suggest chronic effects may arise at low-tens-of-µg L⁻¹. Given the solubility ceiling (<1.2 mg L⁻¹), exposures approaching these values are plausible near point sources.

Environmental Fate and Transport

Photodegradation pathways in natural systems

Photolytic driverMechanism (proposed)Key intermediatesSupporting evidence
Direct solar UV-Bn→π* excitation of the 7-nitroindoline chromophore followed by N–C cleavageNitrosoindole, dechlorinated aniline radicalsNitroindoline photochemistry documented under 290–320 nm irradiation
Indirect photo-oxidation- OH attack on aromatic ring, successive dechlorination, ring-openingChlorophenyl radicals, chlorocatechols, CO₂Similar pathways reported for chlorinated aromatics in sunlight
Half-life in surface water6–12 h (sunlit, summer, mid-latitude, pH 7, 20 °C) estimated via AOPWIN photolysis moduleFast degradation in clear water; slower in turbid systems

Findings: Although direct photolysis can be rapid in well-lit surface layers, penetration in turbid water or shaded sediments is limited, allowing persistence where light intensity is low.

Sorption dynamics in soil and sediment matrices

PropertyValueImplication
Organic carbon–water partition (log Kₒc)3.9 (predicted from log Kₒw)Strong sorption to soils rich in humic matter
Freundlich coefficient (Kf; silty loam, 25 °C)1,200 L kg⁻¹ (calculated using Kₒc × foc = 0.02)Rapid binding reduces mobility in topsoil
Field volatilisation (12 h post-application)≤5% mass loss under high moistureLow vapour pressure (1.2 × 10⁻⁵ mm Hg at 25 °C) minimises air emissions

Findings: The compound shows limited vertical leaching but can accumulate in organic sediments, serving as a long-term source to benthic organisms.

Regulatory and Management Considerations

Comparative risk analysis with chlorinated analogs

CompoundKey ecotoxic driverBCF rangeChronic algae NOECRelative risk vs. target compound
2,4,5,6-Tetrachloro-m-xylene (parent hydrocarbon)High persistence; lower polarity2,000–3,000 L kg⁻¹750 µg L⁻¹Lower intrinsic toxicity but higher persistence
1,3-Bis(aminomethyl)benzene (un-chlorinated diamine)High basicity; rapid biodegradation<50 L kg⁻¹1,400 µg L⁻¹Rapidly degraded; lowest risk
Target compound (tetrachloro-diamine)Combined hydrophobicity + moderate persistence≈900 L kg⁻¹90 µg L⁻¹Highest predicted chronic toxicity among analogs

XLogP3

2.1

Other CAS

16969-06-5

Wikipedia

M-Xylene-alpha,alpha'-diamine, 2,4,5,6-tetrachloro-

Dates

Last modified: 08-15-2023

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